Technical Monograph: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5)
Technical Monograph: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5)
Executive Summary
4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5), often referred to as Chloropropyl Vanillin , is a critical pharmacophore building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). It serves as the primary intermediate for introducing the solubilizing side chains found in blockbuster oncology drugs such as Gefitinib (Iressa) and Icotinib (Conmana) .
This guide details the physicochemical properties, validated synthetic routes, analytical characterization, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.[1]
Physicochemical Profile
| Property | Specification |
| CAS Number | 151719-92-5 |
| IUPAC Name | 4-(3-Chloropropoxy)-3-methoxybenzaldehyde |
| Synonyms | Chloropropyl Vanillin; 3-Methoxy-4-(3-chloropropoxy)benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 228.67 g/mol |
| Physical State | White to off-white crystalline powder or low-melting solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
| Melting Point | Typically 45–55 °C (Analogous ether derivatives range) |
| Key Functional Groups | Aldehyde (Electrophile), Alkyl Chloride (Leaving Group), Methoxy (Donor) |
Synthetic Utility & Mechanism[2]
The synthesis of CAS 151719-92-5 is a classic Williamson ether synthesis, leveraging the regioselective alkylation of the phenolic hydroxyl group of Vanillin.
Core Synthesis Protocol
Reaction: Alkylation of Vanillin with 1-Bromo-3-chloropropane.
-
Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[2]
-
Reagent: 1-Bromo-3-chloropropane (1.2 equivalents)
-
Base: Potassium Carbonate (
, 2.0 equivalents) -
Solvent: DMF or Acetonitrile (
) -
Temperature: 60–80 °C
-
Time: 4–6 Hours
Mechanistic Insight:
The reaction proceeds via an
Synthesis Workflow Diagram
Figure 1: Selective alkylation of Vanillin to produce CAS 151719-92-5.
Downstream Pharmaceutical Applications[9][14]
The primary value of CAS 151719-92-5 lies in its role as a precursor for Gefitinib . The 3-chloropropyl chain is a "dummy" handle; the chloride is later displaced by morpholine to create the solubilizing side chain essential for the drug's bioavailability.
Application Case Study: Gefitinib Synthesis
In the convergent synthesis of Gefitinib, the aldehyde moiety is first converted to a nitrile, nitrated, and then cyclized to form the quinazoline core. The chloride is displaced by morpholine in the final stages.
Step-by-Step Transformation:
-
Nitrile Formation: Aldehyde
Oxime Nitrile (using / Formic Acid). -
Nitration: Electrophilic aromatic substitution to introduce the nitro group at the 6-position (relative to original vanillin numbering).
-
Reduction: Nitro group reduced to Aniline.
-
Cyclization: Reaction with formamidine acetate to close the Quinazoline ring.
-
Side-Chain Activation: The terminal chloride reacts with Morpholine (
) to yield the final API.
Drug Synthesis Pathway Diagram
Figure 2: Strategic utilization of CAS 151719-92-5 in the synthesis of Gefitinib.
Analytical Characterization
To validate the identity of CAS 151719-92-5, the following analytical parameters should be met.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 9.85 | Singlet (s) | 1H | Aldehyde proton (-CH O) |
| 7.40 – 7.45 | Multiplet (m) | 2H | Aromatic protons (C2-H, C6-H) |
| 6.98 | Doublet (d) | 1H | Aromatic proton (C5-H) |
| 4.25 | Triplet (t) | 2H | Ether methylene (-O-CH 2-) |
| 3.92 | Singlet (s) | 3H | Methoxy group (-OCH 3) |
| 3.75 | Triplet (t) | 2H | Chloro-methylene (-CH 2-Cl) |
| 2.30 | Quintet (q) | 2H | Central methylene (-CH2-CH 2-CH2-) |
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 230 nm and 280 nm.
-
Retention Time: Expect elution ~8–10 min (hydrophobic due to chloro-alkyl chain).
Safety & Handling (HSE)
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
-
Storage: Store in a cool, dry place (2–8 °C preferred) under inert atmosphere (
) to prevent oxidation of the aldehyde group to the corresponding benzoic acid. -
Spill: Sweep up solid spills to avoid dust generation. Wash area with ethanol followed by water.
References
-
Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate.
-
PubChem Database. (2024).[5] Compound Summary: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde. National Library of Medicine.
-
BLD Pharm. (2024). Product Analysis: CAS 151719-92-5. BLD Pharm.[3]
-
Google Patents. (2015). Methods of preparing icotinib and icotinib hydrochloride. US Patent US9085588B2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vanillin suppliers USA [americanchemicalsuppliers.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]
